2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride
CAS No.:
Cat. No.: VC16481699
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride -](/images/structure/VC16481699.png)
Specification
Molecular Formula | C16H18ClN |
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Molecular Weight | 259.77 g/mol |
IUPAC Name | 2-[4-[(E)-2-phenylethenyl]phenyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6+; |
Standard InChI Key | NENRMKASVRBGLF-UHDJGPCESA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCN.Cl |
Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure combines a phenethylamine backbone with a 4-styrylphenyl substituent, creating an extended conjugated system. Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.774 g/mol |
Exact Mass | 259.113 Da |
Topological Polar Surface Area | 26.02 Ų |
LogP | 4.86 |
This configuration enhances stability and may influence receptor-binding kinetics compared to simpler phenethylamines .
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocols for this compound are published in open literature, analogous phenethylamine syntheses suggest a multi-step approach:
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Styryl Group Introduction: A Heck coupling reaction between 4-bromophenethylamine and styrene could yield the styryl-substituted intermediate.
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Hydrochloride Formation: Treatment with hydrochloric acid would protonate the amine, forming the final hydrochloride salt .
This hypothetical pathway aligns with methods used for structurally related compounds, though optimization would be required to maximize yield and purity.
Purification and Characterization
Recrystallization from ethanol/water mixtures is a standard method for hydrochloride salts. Characterization via and mass spectrometry would confirm structure, with key spectral features including:
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Aromatic proton signals between δ 7.2–7.8 ppm
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Ethylamine chain protons at δ 2.5–3.5 ppm
Comparative Analysis with Analogous Compounds
Phenethylamine derivatives exhibit diverse biological activities modulated by substituents. For example:
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Phenethylamine: Baseline stimulant properties via dopamine release
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4-Methylphenethylamine: Enhanced potency due to methyl group’s electron-donating effects
The styryl group in 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride likely extends its half-life by reducing metabolic oxidation, though in vitro assays are needed to validate this hypothesis.
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